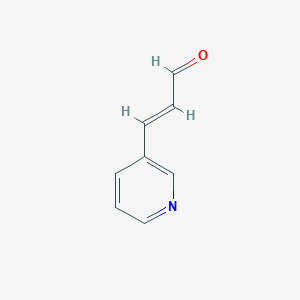

3-(3-吡啶基)丙烯醛

描述

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives often involves multicomponent reactions, demonstrating the versatility and reactivity of acrolein derivatives. For instance, a combinatorial synthesis approach has been utilized for the generation of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives through a three-component reaction under catalyst-free conditions, indicating the potential pathway for synthesizing related structures (Zhou et al., 2013).

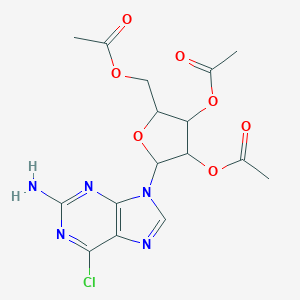

Molecular Structure Analysis

The molecular structure of 3-(3-Pyridyl)acrolein and its derivatives plays a crucial role in their reactivity and application. Structural analysis is essential in understanding the electronic and steric effects influencing their chemical behavior. For instance, the synthesis and characterization of dithieno[3,2-b:2',3'-d]pyrroles incorporating N-acyl groups have allowed stabilization of the HOMO and LUMO energy levels, showing the impact of molecular structure on electronic properties (Evenson & Rasmussen, 2010).

Chemical Reactions and Properties

3-(3-Pyridyl)acrolein undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, its involvement in the formation of acrolein-specific adducts during lipid peroxidation-modification of proteins showcases its reactivity with biological molecules (Maeshima et al., 2012).

科学研究应用

-

Lung Diseases and Respiratory Cancers

- Field : Medical Science

- Application : Acrolein is a major component of tobacco smoke and is linked to the development of lung diseases and respiratory cancers .

- Methods : Chronic exposure to acrolein through cigarette smoke has been linked to the development of asthma, acute lung injury, chronic obstructive pulmonary disease (COPD), and even respiratory cancers .

- Results : High concentrations of acrolein have been found in both mainstream and side-stream tobacco smoke .

-

Diabetes and Digestive System Diseases

- Field : Medical Science

- Application : Acrolein is involved in the pathogenesis of many diseases, including diabetes and digestive system diseases .

- Methods : Dietary intake is one of the main routes of human exposure to acrolein, which is a major public health concern .

- Results : This review focuses on the molecular mechanisms of acrolein activity in the context of its involvement in the pathogenesis of diseases related to the digestive system, including diabetes, alcoholic liver disease, and intestinal cancer .

-

Cancer Biomarker

- Field : Medical Science

- Application : Acrolein holds excellent potential as a biomarker in various oxidative stress-related diseases, including cancer .

- Methods : A direct method to target and visualize acrolein in biological systems might be essential to provide tools for diagnosis and therapeutic purposes .

- Results : Acrolein has been proven to increase the pulmonary tumorigenic activity of the nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) .

-

Adsorption on Borophene Nanosheet

- Field : Material Science

- Application : Acrolein can be adsorbed onto the surface of B36 borophene nanosheet . This has potential applications in designing acrolein sensors .

- Methods : The adsorption of acrolein on both convex and concave surfaces of borophene is mainly governed by van der Waals interactions . The adsorption energy is strengthened and favored when multiple acrolein molecules adsorb on the edge sides of borophene through their terminal carbonyl oxygen atom .

- Results : The calculated HOMO–LUMO energy gaps were significantly reduced upon adsorption affecting, therefore, the electrical conductance of borophene .

-

Environmental Pollutant

- Field : Environmental Science

- Application : Acrolein is a commonly encountered pollutant of health concern . It is frequently used in industrial synthesis, and is also a byproduct of combustion and other high temperature processes, especially those involving biological substances, e.g., forest fires, deep frying, or cigarette smoke .

- Methods : The processes that decompose acrolein are poorly understood .

- Results : Despite the need for investigation of the decomposition processes of acrolein, it remains a major environmental pollutant .

安全和危害

Acrolein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause irritation to eyes, skin, and mucous membrane, and decrease pulmonary function . Chronic exposure to acrolein through cigarette smoke has been linked to the development of asthma, acute lung injury, chronic obstructive pulmonary disease (COPD), and even respiratory cancers .

属性

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPQTOXLAPFNMR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Pyridyl)acrolein | |

CAS RN |

28447-15-6 | |

| Record name | NSC211742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

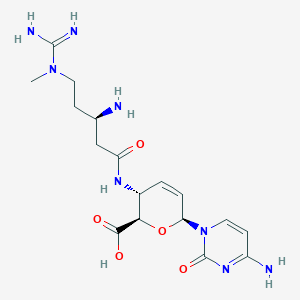

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

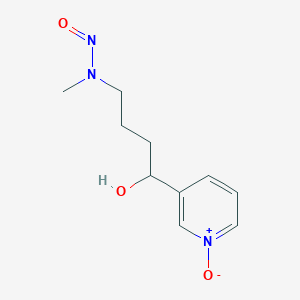

![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

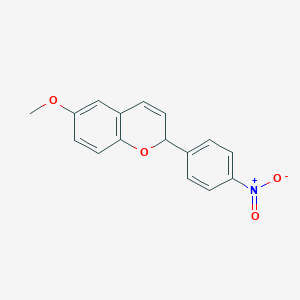

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)